REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH:3]=[CH:4][CH2:5][CH3:6].[Cl:7][SiH:8]([Cl:10])[Cl:9]>[Cl-].C([P+](CCCC)(CCCC)CCCC)CCC>[CH3:1][CH:2]1[Si:8]([Cl:9])([Cl:7])[CH:5]([CH3:6])[CH:4]=[CH:3]1.[Cl:7][Si:8]([Cl:10])([Cl:9])[CH:2]([CH:3]=[CH:4][CH:5]([Si:8]([Cl:10])([Cl:9])[Cl:7])[CH3:6])[CH3:1] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C=CC=CCC
|
Name
|
|
Quantity
|
6.59 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
|
Details
|
The resulting mixture was distilled
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Name
|
|
Type
|
product
|
Smiles
|
CC1C=CC([Si]1(Cl)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.64 g | |
YIELD: PERCENTYIELD | 74% |
Name
|
|
Type
|
product
|
Smiles
|
Cl[Si](C(C)C=CC(C)[Si](Cl)(Cl)Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g | |
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |